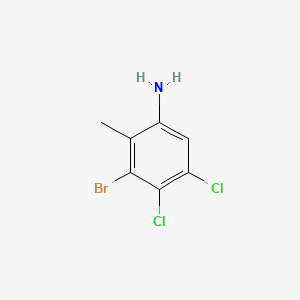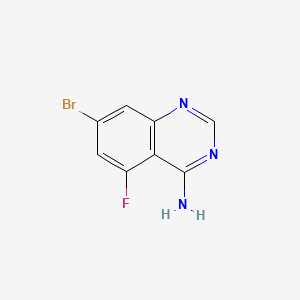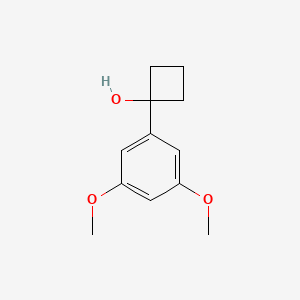
1-(3,5-Dimethoxyphenyl)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dimethoxyphenyl)cyclobutanol is an organic compound with the molecular formula C12H16O3 It features a cyclobutanol ring substituted with a 3,5-dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethoxyphenyl)cyclobutanol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with 3,5-dimethoxyphenylmagnesium bromide (a Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Step 1: Preparation of 3,5-dimethoxyphenylmagnesium bromide by reacting 3,5-dimethoxybromobenzene with magnesium in dry ether.
Step 2: Addition of the Grignard reagent to cyclobutanone, followed by hydrolysis to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of scaling up Grignard reactions and subsequent purification steps would apply. This includes optimizing reaction conditions, solvent recovery, and product isolation techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Dimethoxyphenyl)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding cyclobutane derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products:
Oxidation: 1-(3,5-Dimethoxyphenyl)cyclobutanone.
Reduction: 1-(3,5-Dimethoxyphenyl)cyclobutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethoxyphenyl)cyclobutanol has several applications in scientific research:
Biology: Investigated for its potential biological activities due to the presence of the cyclobutanol moiety, which is found in various bioactive natural products.
Industry: Utilized in the development of new materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethoxyphenyl)cyclobutanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the cyclobutanol ring and methoxy groups may influence its binding affinity and activity at these targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(2,5-Dimethoxyphenyl)cyclobutanol
- 1-(4-Methoxyphenyl)cyclobutanol
- 1-(3,4-Dimethoxyphenyl)cyclobutanol
Comparison: 1-(3,5-Dimethoxyphenyl)cyclobutanol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity compared to other similar compounds. For example, the 3,5-dimethoxy substitution pattern may result in different electronic and steric effects compared to the 2,5- or 3,4-dimethoxy derivatives.
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)cyclobutan-1-ol |
InChI |
InChI=1S/C12H16O3/c1-14-10-6-9(7-11(8-10)15-2)12(13)4-3-5-12/h6-8,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
SJJCDGSMJISXOL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C2(CCC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


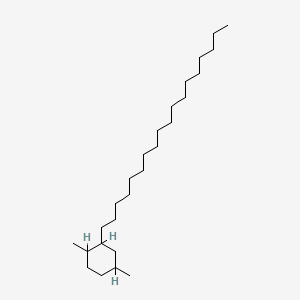
![2-Ethoxy-3,3a,8,8a-tetrahydroindeno[2,1-b]pyrrole](/img/structure/B13939049.png)
![N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-bromobenzamide](/img/structure/B13939050.png)
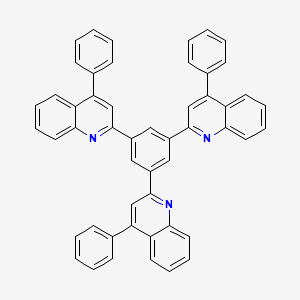
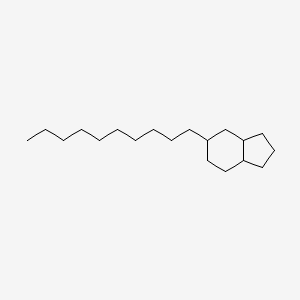
![4,6-Dichloro-7-methoxypyrido[3,2-D]pyrimidine](/img/structure/B13939068.png)
![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
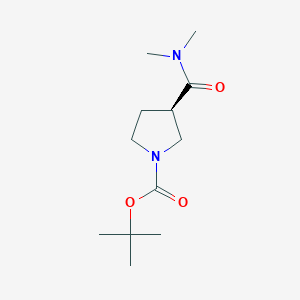
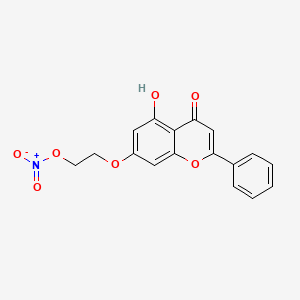
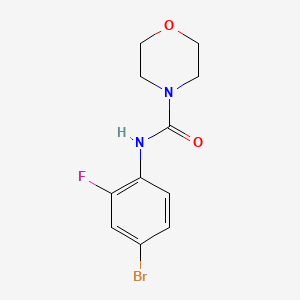
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
